molecular formula C11H21NO3S B1485671 tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2165837-28-3

tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1485671
CAS RN: 2165837-28-3
M. Wt: 247.36 g/mol
InChI Key: KEJMARSLUMYEDJ-RKDXNWHRSA-N
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Description

Tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate (TB-ESHP-1-C) is an important organic compound used in a wide range of scientific research applications. TB-ESHP-1-C is a cyclic organic compound that is composed of a hydroxypyrrolidine ring, an ethylsulfanyl group, and a tert-butyl carboxylate group. TB-ESHP-1-C is a versatile compound that has been used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Mechanism and Application in Synthesis

A study by Xue and Silverman (2010) describes a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism involving an unusual nine-membered cyclic transition state. This finding has implications for the synthesis of complex organic compounds (Xue & Silverman, 2010).

Enzyme-catalyzed Kinetic Resolution

Faigl et al. (2013) present the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcasing a novel resolution method with high enantioselectivity. This process is crucial for producing enantiomerically pure compounds (Faigl et al., 2013).

Stereoselective Syntheses

Boev et al. (2015) achieved quantitative yield in the stereoselective syntheses of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. Their work underscores the significance of stereoselectivity in the production of pharmaceutical intermediates (Boev et al., 2015).

Intermediate in Biotin Synthesis

Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin, highlighting its importance in the biosynthesis of essential biomolecules (Qin et al., 2014).

Fluoropyrrolidine Derivatives in Medicinal Chemistry

Singh and Umemoto (2011) discuss the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides as attractive synthons for dipeptidyl peptidase IV inhibitors, demonstrating their utility in medicinal chemistry applications (Singh & Umemoto, 2011).

properties

IUPAC Name

tert-butyl (3R,4R)-3-ethylsulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-5-16-9-7-12(6-8(9)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMARSLUMYEDJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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